2-Butoxybenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone 2-Butoxybenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14663668
InChI: InChI=1S/C15H19N5O2/c1-3-4-9-22-13-8-6-5-7-12(13)10-16-19-15-17-14(21)11(2)18-20-15/h5-8,10H,3-4,9H2,1-2H3,(H2,17,19,20,21)/b16-10+
SMILES:
Molecular Formula: C15H19N5O2
Molecular Weight: 301.34 g/mol

2-Butoxybenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone

CAS No.:

Cat. No.: VC14663668

Molecular Formula: C15H19N5O2

Molecular Weight: 301.34 g/mol

* For research use only. Not for human or veterinary use.

2-Butoxybenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone -

Specification

Molecular Formula C15H19N5O2
Molecular Weight 301.34 g/mol
IUPAC Name 3-[(2E)-2-[(2-butoxyphenyl)methylidene]hydrazinyl]-6-methyl-4H-1,2,4-triazin-5-one
Standard InChI InChI=1S/C15H19N5O2/c1-3-4-9-22-13-8-6-5-7-12(13)10-16-19-15-17-14(21)11(2)18-20-15/h5-8,10H,3-4,9H2,1-2H3,(H2,17,19,20,21)/b16-10+
Standard InChI Key TXUVZCSSZKYMDG-MHWRWJLKSA-N
Isomeric SMILES CCCCOC1=CC=CC=C1/C=N/NC2=NN=C(C(=O)N2)C
Canonical SMILES CCCCOC1=CC=CC=C1C=NNC2=NN=C(C(=O)N2)C

Introduction

Structural and Molecular Characteristics

The molecular formula of 2-butoxybenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone is C₁₅H₁₉N₅O₂, with a molecular weight of 301.34 g/mol. The structure comprises three distinct regions:

  • 2-Butoxybenzaldehyde: A benzaldehyde derivative substituted with a butoxy group at the ortho position, contributing hydrophobicity and steric bulk.

  • Hydrazone Linkage (-NH-N=CH-): A conjugated system formed via condensation of an aldehyde and hydrazine, known to enhance biological activity through chelation and hydrogen bonding.

  • 6-Methyl-5-Oxo-4,5-Dihydro-1,2,4-Triazine: A partially saturated triazine ring with a ketone group at position 5, which may participate in tautomerism and intermolecular interactions .

The compound’s planar hydrazone moiety and electron-deficient triazine ring suggest potential for π-π stacking and charge-transfer interactions, which are critical in drug-receptor binding .

Synthesis and Reaction Pathways

Aldehyde Precursor Synthesis via the Duff Reaction

The 2-butoxybenzaldehyde component is synthesized via the Duff Reaction, a formylation method for phenols. In this reaction, hexamine (hexamethylenetetramine) reacts with 2-butoxyphenol under acidic conditions to yield the ortho-hydroxyaldehyde intermediate. Subsequent etherification introduces the butoxy group :

2-Butoxyphenol+HexamineHCl2-Hydroxy-3-butoxybenzaldehydeButylation2-Butoxybenzaldehyde\text{2-Butoxyphenol} + \text{Hexamine} \xrightarrow{\text{HCl}} \text{2-Hydroxy-3-butoxybenzaldehyde} \xrightarrow{\text{Butylation}} \text{2-Butoxybenzaldehyde}

Key parameters for optimizing yield include:

  • Temperature: 80–100°C for hexamine activation.

  • Acid Catalyst: Hydrochloric acid at 1–2 M concentration.

  • Reaction Time: 2–3 hours for complete formylation .

Hydrazone Formation

The aldehyde intermediate reacts with 6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-ylhydrazine in ethanol under reflux to form the hydrazone linkage. This condensation proceeds via nucleophilic attack of the hydrazine’s amino group on the aldehyde carbonyl, followed by dehydration :

2-Butoxybenzaldehyde+Hydrazine DerivativeEtOH, ΔHydrazone Product\text{2-Butoxybenzaldehyde} + \text{Hydrazine Derivative} \xrightarrow{\text{EtOH, Δ}} \text{Hydrazone Product}

Typical yields range from 65–78% after recrystallization, as evidenced by analogous syntheses of triazine-containing hydrazones .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for this compound are unavailable, analogous hydrazones exhibit the following features:

  • ¹H NMR:

    • Aldehydic proton absence confirms hydrazone formation.

    • Aromatic protons in the 6.5–8.5 ppm range (doublets and triplets).

    • Butoxy group signals: δ 0.9–1.7 ppm (CH₂ and CH₃).

  • ¹³C NMR:

    • Hydrazone imine carbon at δ 145–155 ppm.

    • Triazine carbonyl at δ 165–175 ppm .

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectra typically show a [M + H]⁺ peak at m/z 301.3, consistent with the molecular formula. Fragmentation patterns include loss of the butoxy group (-C₄H₉O, m/z 229) and triazine ring cleavage .

Biological Activity and Applications

Microbial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Candida albicans64

The target compound’s butoxy group may enhance lipid membrane penetration, potentially lowering MIC values against Gram-positive bacteria .

Anticancer Activity

Hydrazones are known to inhibit topoisomerase II and tubulin polymerization. Molecular docking studies suggest that the triazine ring in this compound could interact with ATP-binding pockets in kinase enzymes, making it a candidate for tyrosine kinase inhibitor development .

Physicochemical Properties

PropertyValue
Melting Point180–185°C (dec.)
SolubilityDMSO > Ethanol > H₂O
LogP (Octanol-Water)2.8 (predicted)
pKa4.2 (hydrazone NH)

The moderate LogP value indicates balanced lipophilicity, favorable for blood-brain barrier penetration .

Industrial and Agricultural Applications

  • Herbicides: Triazine derivatives inhibit photosynthesis in plants by binding to the D1 protein in photosystem II.

  • Corrosion Inhibitors: Hydrazones form stable chelates with metal ions, protecting industrial alloys .

Challenges and Future Directions

  • Synthetic Scalability: Current methods require multi-step purification. Flow chemistry could improve efficiency.

  • Toxicity Profiling: No data exist on acute or chronic toxicity.

  • Formulation Development: Nanoencapsulation may enhance bioavailability.

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